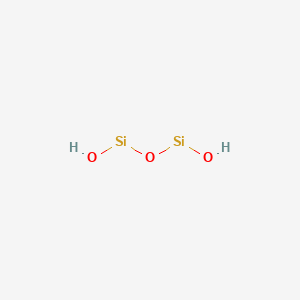
3-(Phenylsulfonyl)pyridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(Phenylsulfonyl)pyridine is an organic compound that features a pyridine ring substituted with a phenylsulfonyl group at the 3-position. This compound is of significant interest in various fields of chemistry due to its unique structural properties and reactivity. The presence of both the pyridine and phenylsulfonyl moieties allows for diverse chemical transformations and applications in medicinal, agricultural, and materials science.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Phenylsulfonyl)pyridine typically involves the sulfonylation of pyridine derivatives. One common method is the electrochemical meta-C–H sulfonylation of pyridines with nucleophilic sulfinates. This method employs a redox-neutral dearomatization-rearomatization strategy, which includes a tandem dearomative cycloaddition/hydrogen-evolution electrooxidative C–H sulfonation followed by acid-promoted rearomatization .
Industrial Production Methods
Industrial production of this compound may involve scalable synthetic procedures such as the one-pot synthesis of meta-sulfonated pyridines. These methods are designed to be efficient and compatible with large-scale production, ensuring high yields and purity of the final product .
化学反応の分析
Types of Reactions
3-(Phenylsulfonyl)pyridine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups.
Reduction: Reduction reactions can modify the sulfonyl group or the pyridine ring.
Substitution: Electrophilic and nucleophilic substitution reactions are common, particularly at the pyridine ring.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are often employed under various conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while substitution reactions can introduce various functional groups onto the pyridine ring .
科学的研究の応用
3-(Phenylsulfonyl)pyridine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, especially for targeting specific enzymes or receptors.
Industry: It is utilized in the production of advanced materials, such as polymers and catalysts, due to its unique chemical properties
作用機序
The mechanism of action of 3-(Phenylsulfonyl)pyridine involves its interaction with various molecular targets. The phenylsulfonyl group can participate in hydrogen bonding and electrostatic interactions, while the pyridine ring can engage in π-π stacking and coordination with metal ions. These interactions enable the compound to modulate the activity of enzymes, receptors, and other biomolecules, influencing various biochemical pathways .
類似化合物との比較
Similar Compounds
- 3-(Phenylsulfonyl)thiophene
- 3-(Phenylsulfonyl)benzene
- 3-(Phenylsulfonyl)pyrrole
Uniqueness
3-(Phenylsulfonyl)pyridine is unique due to the presence of the pyridine ring, which imparts distinct electronic properties compared to other similar compounds. The nitrogen atom in the pyridine ring enhances its ability to participate in coordination chemistry and increases its reactivity in various chemical transformations .
特性
CAS番号 |
39574-18-0 |
|---|---|
分子式 |
C11H9NO2S |
分子量 |
219.26 g/mol |
IUPAC名 |
3-(benzenesulfonyl)pyridine |
InChI |
InChI=1S/C11H9NO2S/c13-15(14,10-5-2-1-3-6-10)11-7-4-8-12-9-11/h1-9H |
InChIキー |
NYZBLZYFGKRZOL-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)S(=O)(=O)C2=CN=CC=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![7,7-Dichlorospiro[bicyclo[4.1.0]heptane-3,2'-[1,3]dioxolane]](/img/structure/B14669121.png)

![1-(1,3-Dihydro-2h-pyrrolo[3,4-b]quinolin-2-yl)-2-(4,4,6-trimethyl-5,6-dihydro-4h-1,3-oxazin-2-yl)ethanone](/img/structure/B14669136.png)
![5h-Imidazo[1,2-c][1,3]oxazine](/img/structure/B14669138.png)

![1-Hexadecanamine, N-[(4-nitrophenyl)methylene]-](/img/structure/B14669148.png)


![Methyl 1-[(acetyloxy)methyl]cyclopropanecarboxylate](/img/structure/B14669152.png)
![Methyl 2-bromospiro[cyclopropane-1,9'-fluorene]-2-carboxylate](/img/structure/B14669158.png)

